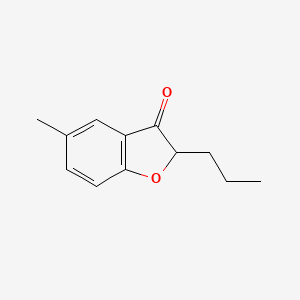![molecular formula C14H17NO2 B2947184 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone CAS No. 2034611-98-6](/img/structure/B2947184.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a metabolite of Venlafaxine, which is an antidepressant drug used to treat major depressive disorder, anxiety disorders, and other mental health conditions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone' involves the conversion of o-tolylacetic acid to the corresponding acid chloride, which is then reacted with 2-oxa-5-azabicyclo[2.2.1]heptane to form the desired product.
Starting Materials
o-tolylacetic acid, thionyl chloride, 2-oxa-5-azabicyclo[2.2.1]heptane, triethylamine, diethyl ether, sodium bicarbonate, brine
Reaction
o-tolylacetic acid is converted to the corresponding acid chloride using thionyl chloride and triethylamine in diethyl ether, 2-oxa-5-azabicyclo[2.2.1]heptane is added to the reaction mixture and stirred at room temperature for several hours, the reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with diethyl ether, the organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product, the crude product is purified by column chromatography to obtain the final product '1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone'
Mecanismo De Acción
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine works by inhibiting the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which are involved in regulating mood, pain perception, and addiction. The exact mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine is not fully understood, but it is believed to involve the modulation of various receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Regulation of the activity of the reward center in the brain.
3. Reduction in drug-seeking behavior in animal models of addiction.
4. Analgesic properties, which make it useful in managing pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine in lab experiments is its ability to modulate various receptors in the brain, which makes it useful in studying the mechanisms of various medical conditions. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine. Some of these include:
1. Further studies on the mechanisms of action of this compound.
2. Development of new therapeutic applications for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine.
3. Exploration of the potential use of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine in the treatment of various medical conditions.
4. Investigation of the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine is a chemical compound that has shown promise in the field of medicine. Its ability to modulate various receptors in the brain makes it useful in studying the mechanisms of various medical conditions. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. Some of the areas where this compound has shown promise include:
1. Depression: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to be effective in treating depression in animal models. It works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood.
2. Pain Management: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to have analgesic properties, which make it useful in managing pain. It works by blocking the reuptake of norepinephrine and serotonin, which are involved in pain perception.
3. Addiction: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to reduce drug-seeking behavior in animal models of addiction. It works by regulating the activity of the reward center in the brain, which is involved in addiction.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYNCCVVPYOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
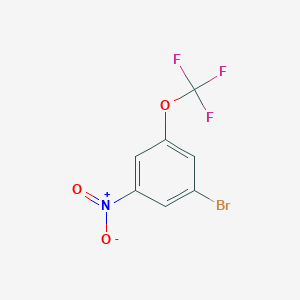
![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
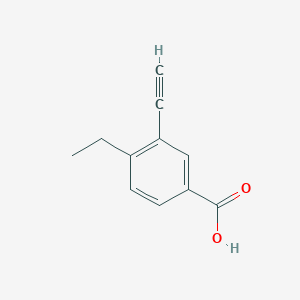
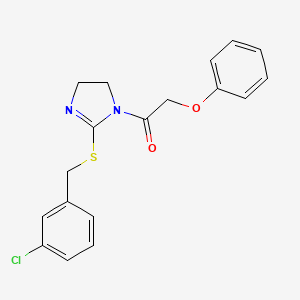
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
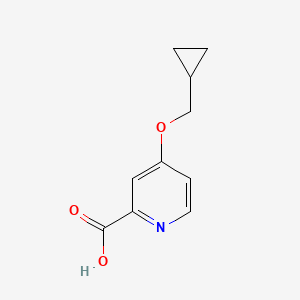

![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
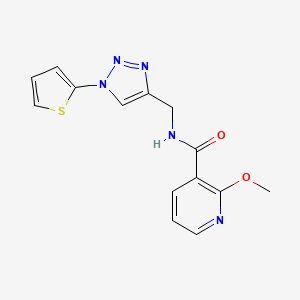
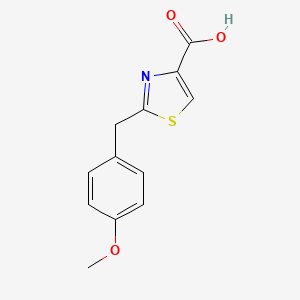
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)
